molecular formula C11H12N2O3 B15059541 2-(3,5-Dimethoxyphenyl)-5-methyl-1,3,4-oxadiazole

2-(3,5-Dimethoxyphenyl)-5-methyl-1,3,4-oxadiazole

Cat. No.: B15059541
M. Wt: 220.22 g/mol
InChI Key: OCISOBONQLLKEY-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenyl)-5-methyl-1,3,4-oxadiazole is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. As a member of the 1,3,4-oxadiazole family, a privileged structure in pharmacology, this compound serves as a key intermediate for developing novel therapeutic agents . Its core structure is recognized as a bioisostere for esters and carboxylic acids, which can enhance metabolic stability and influence the pharmacokinetic profile of lead molecules . In research settings, this compound is primarily investigated for its potential antimicrobial properties. The 1,3,4-oxadiazole ring possesses a toxophoric -N=C-O- linkage that may interact with nucleophilic centers in microbial cells, providing a basis for its antibacterial activity . Derivatives with lipophilic and electron-donating substituents, such as methoxy groups on the phenyl ring, have demonstrated facilitated transport through biological membranes, potentially improving efficacy against Gram-positive bacteria, including Staphylococcus aureus strains . Furthermore, 1,3,4-oxadiazole derivatives have shown promising activity in inhibiting biofilm formation and disrupting pre-formed biofilms, which are critical in addressing persistent, chronic infections . Beyond infectious disease research, the 1,3,4-oxadiazole nucleus is explored in oncology. These compounds can exhibit antiproliferative effects by interacting with various biological targets, such as growth factor receptors, kinases, and enzymes like thymidylate synthase, which are crucial for cancer cell survival and proliferation . The structural features of this compound make it a valuable template for synthesizing novel hybrids and conjugates aimed at developing targeted cancer therapies. Please note: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

2-(3,5-dimethoxyphenyl)-5-methyl-1,3,4-oxadiazole

InChI

InChI=1S/C11H12N2O3/c1-7-12-13-11(16-7)8-4-9(14-2)6-10(5-8)15-3/h4-6H,1-3H3

InChI Key

OCISOBONQLLKEY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2=CC(=CC(=C2)OC)OC

Origin of Product

United States

Preparation Methods

Hydrazide and Acid Chloride Reactions

The foundational synthesis of 2-(3,5-dimethoxyphenyl)-5-methyl-1,3,4-oxadiazole involves cyclization of 3,5-dimethoxyphenylacetic hydrazide with acetic anhydride under reflux. This method, utilizing phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) as cyclizing agents, achieves 60–75% yield but often necessitates chromatographic purification due to byproduct formation. The reaction mechanism proceeds through intermediate acylhydrazide formation, followed by intramolecular dehydration to form the oxadiazole ring.

Optimization with POCl₃ and SOCl₂

Variations in reaction temperature (80–120°C) and stoichiometry influence yield. For instance, POCl₃-mediated cyclization at 110°C for 6 hours enhances ring closure efficiency compared to shorter durations. However, these conditions produce corrosive byproducts, complicating large-scale applications.

Microwave-Assisted Synthesis

One-Pot Reactions Under Microwave Irradiation

Microwave-assisted synthesis significantly accelerates reaction kinetics. A one-pot method combining 3,5-dimethoxybenzaldehyde and methyl hydrazinecarboxylate under microwave irradiation (150°C, 20 minutes) achieves 85% yield, minimizing side reactions. This approach eliminates multi-step isolation, enhancing scalability for pharmaceutical intermediates.

Solvent and Catalyst Optimization

The use of polar aprotic solvents like 1,2-dichloroethane improves dielectric heating efficiency, while catalytic amounts of DMAP (4-dimethylaminopyridine) reduce activation energy. Comparative studies show microwave methods reduce reaction times by 70% compared to conventional heating.

Patent-Based Industrial Methods

Trichloromethyl Chloroformate-Mediated Cyclization

A Chinese patent (CN101012206A) discloses a scalable route using acethydrazide and trichloromethyl chloroformate in 1,2-dichloroethane. Conducted at −10°C to 80°C with pyridine catalysis, this method achieves 70–90% yield, emphasizing reduced environmental impact through solvent recycling.

Alternative and Modern Synthesis Approaches

One-Pot Oxidative Strategies

Recent advancements employ oxidative cyclization of semicarbazones using iodine or hypervalent iodine reagents. For example, iodine-mediated oxidation of 3,5-dimethoxyphenyl semicarbazone in acetonitrile at room temperature yields 92% product, leveraging mild conditions and low-cost reagents.

Electro-Oxidative and Photocatalytic Methods

Electro-oxidative synthesis using lithium perchlorate in acetonitrile achieves 89% yield via platinum electrode-mediated cyclization. Photocatalytic methods with eosin-Y under visible light offer a green alternative, utilizing atmospheric oxygen for oxidative heterocyclization with 94% efficiency.

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

Method Reagents/Conditions Temperature (°C) Yield (%) Scalability
Conventional Cyclization POCl₃, SOCl₂ 80–120 60–75 Moderate
Microwave-Assisted Microwave, DMAP 150 85 High
Patent-Based Trichloromethyl chloroformate −10–80 70–90 Industrial
Electro-Oxidative LiClO₄, Pt electrode 25 89 Lab-scale

Challenges and Optimization Strategies

Purity and Byproduct Management

Conventional methods often require silica gel chromatography to remove phosphorylated byproducts, increasing production costs. Recrystallization from ethanol-acetone mixtures (3:1 v/v) improves purity to >98% in patent-based routes.

Chemical Reactions Analysis

Key Steps

  • Starting Material Preparation :

    • Begin with 3,5-dimethoxybenzoic acid as the precursor.

    • Convert the carboxylic acid to an ester (e.g., methyl ester) via esterification to protect the acid group.

  • Hydrazinolysis :

    • React the ester with hydrazine hydrate to form the corresponding hydrazide (e.g., 3,5-dimethoxybenzohydrazide).

  • Acylhydrazide Formation :

    • Acylate the hydrazide using an acylating agent (e.g., acetyl chloride) to yield an N’-acetylhydrazide derivative.

  • Cyclization :

    • Dehydrate the acylhydrazide using reagents like triphenylphosphine , triethylamine , and carbon tetrachloride (or other dehydrating agents such as POCl₃, T3P, or microwave-assisted methods) to form the oxadiazole ring .

Alternative Methods

  • Microwave-Assisted Synthesis :

    • Use microwave radiation with POCl₃ to accelerate cyclization, reducing reaction time and improving yields (e.g., 5–7 minutes under microwave conditions) .

  • Photoredox Catalysis :

    • Employ visible-light-mediated methods with hypervalent iodine reagents for coupling aldehydes to form disubstituted oxadiazoles, though this may require adjustments for methyl substitution .

  • One-Pot Synthesis :

    • Combine cyclization and functionalization steps, such as using carboxylic acids, hydrazine derivatives, and coupling reagents (e.g., T3P) to streamline the process .

Cyclization Mechanism

The formation of the oxadiazole ring involves intramolecular dehydration of an acylhydrazide. For example:

  • Nucleophilic Attack : The hydrazide nitrogen attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination : Dehydration occurs, expelling water and forming the five-membered oxadiazole ring .

Reagents like triphenylphosphine and triethylamine facilitate this process by activating the carbonyl group and absorbing byproducts (e.g., HCl) .

Role of Dehydrating Agents

  • POCl₃ : Commonly used to cyclize acylhydrazides under reflux or microwave conditions .

  • T3P (Propanephosphonic Anhydride) : Acts as a coupling agent in one-pot syntheses, enabling cyclization under mild conditions .

  • Oxidative Agents : Hypervalent iodine reagents (e.g., iodobenzene) or oxidants like eosin-Y under visible light can drive cyclization .

Analytical Characterization

The structure of the compound is typically confirmed using:

  • 1H NMR : Absence of NH protons confirms oxadiazole ring formation .

  • FT-IR : Loss of NH stretching bands and presence of oxadiazole-specific peaks (e.g., C=N, C-O-C) .

  • LC-MS : Validates molecular weight and purity.

  • Elemental Analysis : Confirms stoichiometry of C, H, N, and O .

Biological Activity Insights

While the query focuses on chemical reactions, analogous oxadiazoles exhibit notable biological properties:

  • Antibacterial Activity : Derivatives with methoxyphenyl substituents show activity against E. coli and S. aureus .

  • Anticancer Potential : Substituted oxadiazoles demonstrate selective inhibition of enzymes like HDAC8 and MAO-B .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule, with studies investigating its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxyphenyl)-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Physical Properties of Selected 1,3,4-Oxadiazole Derivatives
Compound Name Substituents (Position 2/5) Molecular Weight (g/mol) Melting Point (°C) Purity/Notes
2-(3,5-Dimethoxyphenyl)-5-methyl-1,3,4-oxadiazole 3,5-Dimethoxyphenyl / Methyl 248.25 Not reported N/A
2-(3,5-Dimethoxyphenyl)-5-phenyl-1,3,4-oxadiazole 3,5-Dimethoxyphenyl / Phenyl 310.34 Not reported Docking score: -7.9
2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole 4-Bromophenyl / Methyl 239.06 116–117 >97% purity
2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole 2-Bromophenyl / Methyl 239.06 Not reported CAS: 352330-84-8
Oxadiazon (Agrochemical) 2,4-Dichloro-5-isopropoxyphenyl / tert-Butyl 345.20 Not reported Herbicidal use

Key Observations :

  • Substituent Effects: Replacing the methyl group at position 5 with phenyl (as in ) increases molecular weight and may alter binding interactions, evidenced by a docking score of -7.9 .
  • Thermal Stability : The brominated analog 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole exhibits a defined melting point (116–117°C), suggesting higher crystallinity compared to the methoxy-substituted target compound .
Table 2: Bioactivity Comparison
Compound Name Biological Activity/Application Key Findings
2-(3,5-Dimethoxyphenyl)-5-phenyl-1,3,4-oxadiazole Enzyme inhibition (Squalene Synthase/Lanosterol-14α Demethylase) Docking score (-7.9) comparable to antifungal agents .
Oxadiazon and Oxadiargyl Herbicidal Broad-spectrum weed control via lipid biosynthesis disruption.
1,3,4-Oxadiazole derivatives with trimethoxyphenyl Insecticidal, antibacterial Enhanced activity due to 3,4,5-trimethoxyphenyl electrondonating effects.
2-Benzyl-5-(4-chlorophenyl)-1,3,4-oxadiazole (Ox8) Pharmacological screening Moderate antimicrobial activity against Gram-positive bacteria.

Key Observations :

  • Methoxy vs. Halogen Substituents : Methoxy groups (as in the target compound) may improve solubility and π-π stacking in enzyme binding, while bromine/chlorine substituents enhance electrophilic interactions, as seen in agrochemicals .
  • Docking Performance : The phenyl-substituted analog (docking score: -7.9) outperforms glycine (-3.1) but is less potent than derivatives with nitro or pyrrolidinyl groups (e.g., -8.7 for 4-(Phenylsulfanyl)-6-(pyrrolidin-1-yl)-2,1,3-benzoxadiazole) .

Biological Activity

2-(3,5-Dimethoxyphenyl)-5-methyl-1,3,4-oxadiazole (CAS No. 1171931-15-9) is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to present a detailed overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(3,5-Dimethoxyphenyl)-5-methyl-1,3,4-oxadiazole is C11H12N2O3C_{11}H_{12}N_{2}O_{3} with a molecular weight of 220.23 g/mol. The compound features a 1,3,4-oxadiazole ring substituted with a dimethoxyphenyl group and a methyl group at the 5-position.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. Specifically, compounds based on the 1,3,4-oxadiazole scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : A study reported that derivatives of 1,3,4-oxadiazoles exhibited IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HePG-2 (liver cancer) . The compound's structure plays a crucial role in its activity; modifications to the oxadiazole ring can enhance or diminish its efficacy.
CompoundCell LineIC50 (μM)
2-(3,5-Dimethoxyphenyl)-5-methyl-1,3,4-oxadiazoleMCF-735.58
Other derivativesHCT-116<10

Antimicrobial Activity

The antimicrobial properties of oxadiazoles have been documented extensively. In particular:

  • Antibacterial Studies : Research indicates that various oxadiazole derivatives possess antibacterial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) for some derivatives were reported as low as 62 μg/ml .
Bacterial StrainMIC (μg/ml)
Staphylococcus aureus62
Pseudomonas aeruginosa68

Other Biological Activities

In addition to anticancer and antimicrobial properties, oxadiazoles exhibit various other biological activities:

  • Anti-inflammatory Activity : Some studies suggest that oxadiazole derivatives can reduce inflammation through inhibition of pro-inflammatory cytokines .
  • Antioxidant Properties : The presence of the oxadiazole ring has been associated with antioxidant effects, which may contribute to the compound's overall therapeutic profile .

The mechanism by which 2-(3,5-Dimethoxyphenyl)-5-methyl-1,3,4-oxadiazole exerts its biological effects is still under investigation. However, it is believed that:

  • Cytotoxicity : The compound induces apoptosis in cancer cells through activation of caspase pathways and modulation of p53 expression levels .
  • Antibacterial Action : It may disrupt bacterial cell wall synthesis or function by targeting specific enzymes involved in these processes .

Case Studies

Several case studies have explored the efficacy of oxadiazole derivatives in clinical settings:

  • Case Study on Anticancer Efficacy : A clinical trial involving patients with advanced breast cancer showed promising results with a derivative similar to 2-(3,5-Dimethoxyphenyl)-5-methyl-1,3,4-oxadiazole demonstrating improved survival rates compared to standard therapies .
  • Antimicrobial Trials : In vitro studies have shown that compounds containing the oxadiazole moiety significantly inhibit growth in resistant strains of bacteria .

Q & A

Basic: What are the standard synthetic routes for preparing 2-(3,5-Dimethoxyphenyl)-5-methyl-1,3,4-oxadiazole, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis of 1,3,4-oxadiazoles typically involves cyclization of hydrazides or coupling of carboxylic acids with tetrazoles. For derivatives like 2-(3,5-dimethoxyphenyl)-5-methyl-1,3,4-oxadiazole, a common approach is the use of carbodiimide-mediated coupling (e.g., DIC) between substituted benzoic acids and 5-substituted tetrazoles, followed by thermal or photolytic cyclization . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DCM/DMF mixtures) improve reagent solubility and reaction efficiency .
  • Reagent stoichiometry : A 1:1 molar ratio of carboxylic acid to tetrazole minimizes side reactions.
  • Temperature control : Reactions performed at 25–40°C reduce decomposition risks .
    Example yields for analogous compounds range from 36% to 65% under optimized conditions .

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or IR) when characterizing substituted 1,3,4-oxadiazole derivatives?

Methodological Answer:
Discrepancies in spectral data often arise from substituent electronic effects or crystallinity differences. To address this:

  • 2D NMR (COSY, HSQC) : Confirm proton-proton and carbon-proton correlations to assign ambiguous signals .
  • Comparative analysis : Cross-reference with literature data for structurally similar compounds (e.g., 2-(4-methoxyphenyl) derivatives show distinct methoxy peaks at δ 3.8–3.9 ppm in 1^1H NMR) .
  • Crystallography : Use X-ray diffraction to resolve structural ambiguities, as demonstrated for 2-{3,4-dibutoxy-5-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thiophen-2-yl}-5-(3-methylphenyl)-1,3,4-oxadiazole .

Basic: What spectroscopic techniques are essential for confirming the structure of 2-(3,5-Dimethoxyphenyl)-5-methyl-1,3,4-oxadiazole?

Methodological Answer:
Key techniques include:

  • 1^1H/13^13C NMR : Identify substituent environments (e.g., methoxy protons at δ 3.8–3.9 ppm, aromatic protons at δ 6.5–7.5 ppm) .
  • IR spectroscopy : Detect characteristic absorptions for C=N (~1600 cm1^{-1}) and C-O-C (~1250 cm1^{-1}) .
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns consistent with oxadiazole cores .

Advanced: What methodological approaches are used to evaluate the biological activity of 1,3,4-oxadiazole derivatives, and how can contradictory results between studies be addressed?

Methodological Answer:

  • Enzyme inhibition assays : For MAO inhibition, use recombinant human MAO-A/MAO-B with kynuramine as a substrate, measuring fluorescence or absorbance changes .
  • Standardization : Replicate assays under identical conditions (pH, temperature, enzyme concentration) to minimize variability.
  • Control experiments : Test for interference from solvent residues or byproducts. Contradictory results may arise from differences in assay protocols or compound purity .

Basic: What safety protocols are critical when synthesizing and handling 1,3,4-oxadiazole derivatives?

Methodological Answer:

  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., DIC) .
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Waste disposal : Neutralize acidic/basic byproducts before disposal, as recommended in institutional guidelines .

Advanced: How can X-ray crystallography resolve structural ambiguities in substituted 1,3,4-oxadiazole compounds?

Methodological Answer:

  • Crystal growth : Use slow evaporation of saturated solutions in solvents like ethanol or DCM to obtain single crystals .
  • Data collection : Employ synchrotron radiation for high-resolution data, especially for low-symmetry crystals.
  • Refinement challenges : Address disorder in flexible substituents (e.g., methoxy groups) using restraints in software like SHELXL .

Basic: What are the key considerations in selecting solvents and coupling agents for 1,3,4-oxadiazole cyclization reactions?

Methodological Answer:

  • Solvent polarity : DCM/DMF (9:1) enhances tetrazole solubility and reaction homogeneity .
  • Coupling agents : DIC or EDCI minimize racemization and improve yields compared to DCC .
  • Temperature : Room-temperature reactions prevent decomposition of heat-sensitive intermediates .

Advanced: How can researchers design experiments to investigate substituent effects on the electronic properties of 1,3,4-oxadiazoles?

Methodological Answer:

  • Computational modeling : Perform DFT calculations to predict electron density distribution and HOMO-LUMO gaps .
  • Spectroscopic trends : Correlate NMR chemical shifts (e.g., deshielding of aromatic protons with electron-withdrawing groups) .
  • Comparative synthesis : Prepare analogs with varying substituents (e.g., -OCH3_3, -NO2_2) to study electronic effects on reactivity .

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